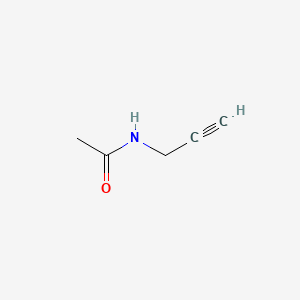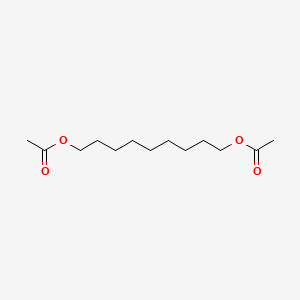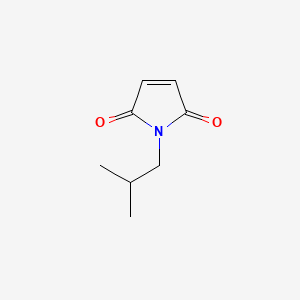
2-(3-Fluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
2-(3-Fluorophenyl)-2-methylpropanoic acid, also known as 3-fluoro-2-methylpropionic acid (3-FMP), is an organic compound that is used in a variety of scientific and research applications. It is a colorless, crystalline solid with a molecular weight of 166.1 g/mol and a melting point of 100°C. 3-FMP is a useful reagent for the synthesis of various compounds, including drugs, and has been studied for its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Asymmetric Synthesis and Stereochemistry
- The compound has been used in studies focused on asymmetric synthesis and the determination of absolute configuration in stereochemically complex molecules. For example, the research by Tucker and Chesterson (1988) resolved a related nonsteroidal antiandrogen by chromatographic separation, aiding in understanding the potent enantiomer's absolute configuration (Tucker & Chesterson, 1988).
2. Chiral Separation Techniques
- It has been part of research exploring chiral supercritical fluid chromatography (SFC) for resolving racemic mixtures of related compounds. Wu et al. (2016) demonstrated this by resolving a series of racemic 2,2-dimethyl-3-aryl-propanoic acids, showcasing the technique's effectiveness in separating chiral compounds without acidic additives (Wu et al., 2016).
3. Development of Pharmaceutical Intermediates
- The compound and its analogs have been utilized in synthesizing key pharmaceutical intermediates. Crameri et al. (1997) reported the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important building block for the calcium antagonist Mibefradil, highlighting its role in developing new medicinal compounds (Crameri et al., 1997).
4. Application in Fluorescence Imaging
- In biomedical research, related compounds have been used in developing fluorescent probes for intracellular imaging. Nan et al. (2015) developed a ratiometric fluorescent pH probe using a related compound, FMIP, for strong-acidity pH detection in living cells, illustrating its application in advanced imaging techniques (Nan et al., 2015).
5. Radiopharmaceutical Research
- Compounds similar to 2-(3-Fluorophenyl)-2-methylpropanoic acid have been investigated for their potential in radiopharmaceutical applications, such as in tumor imaging using PET scans. McConathy et al. (2002) explored fluorinated analogues of alpha-aminoisobutyric acid, demonstrating their potential as imaging agents for neoplasms (McConathy et al., 2002).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJEUSESWZLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649771 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
93748-20-0 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















